Tert-butyl 4-[2-(4-methylphenyl)ethanethioyl]piperazine-1-carboxylate
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Overview
Description
Piperazine derivatives, such as “Tert-butyl 4-[2-(4-methylphenyl)ethanethioyl]piperazine-1-carboxylate”, are often used as building blocks in the synthesis of various organic compounds . They have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Synthesis Analysis
The synthesis of similar compounds involves the use of N-Boc piperazine as a starting material . The specific synthesis steps would depend on the exact structure of the target compound.Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . X-ray diffraction analysis has also been used to further confirm the structures .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, serving as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the molecule of a similar compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of piperazine derivatives could involve the development of novel compounds with enhanced biological activities. Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
Properties
IUPAC Name |
tert-butyl 4-[2-(4-methylphenyl)ethanethioyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-14-5-7-15(8-6-14)13-16(23)19-9-11-20(12-10-19)17(21)22-18(2,3)4/h5-8H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILKVRVLNNPFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=S)N2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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